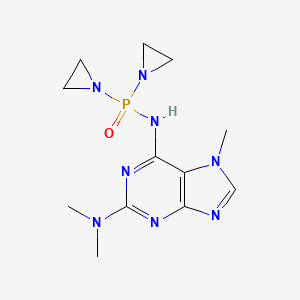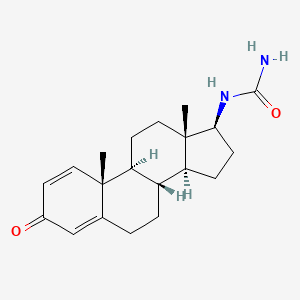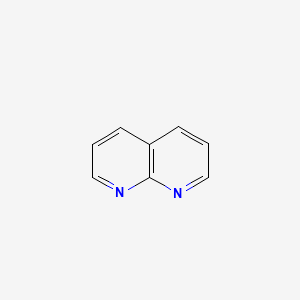
Pumitepa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pumitepa is a purine derivative known for its potential as an antineoplastic agent. It is characterized by its molecular formula C12H19N8OP and is recognized for its ability to cause DNA damage and cell cycle arrest through alkylation . This compound has been patented by the All-Union Scientific-Research Chemical-Pharmaceutical Institute for its cancerolytic properties .
準備方法
プミテパの合成には、プリン誘導体の調製から始まるいくつかのステップが含まれます。合成経路には、通常、次のステップが含まれます。
プリンコアの形成: プリンコアは、適切な出発物質の縮合を含む一連の反応によって合成されます。
官能基の導入: アジリジニル基やジメチルアミノ基などの官能基は、求核置換反応によって導入されます。
リン酸化: 最終段階は、プリン誘導体をリン酸化してプミテパを形成することです。
化学反応の分析
プミテパは、次のものを含むいくつかのタイプの化学反応を起こします。
アルキル化: プミテパはDNAをアルキル化し、DNA損傷と細胞周期停止を引き起こす可能性があります.
酸化と還元: これらの反応はプミテパではあまり一般的ではありませんが、特定の条件下で発生する可能性があります。
置換反応: プミテパは、特にアジリジニル基を含む求核置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬と条件には、置換反応のための強力な求核剤と、酸化還元反応のための酸化剤または還元剤が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究の応用
プミテパは、特に化学、生物学、医学の分野で、いくつかの科学研究の応用があります。
化学: プミテパは、特にDNAをアルキル化する能力など、その独特の化学的性質と反応性について研究されています。
生物学: 生物学的研究では、プミテパは、DNA損傷と細胞周期停止が細胞プロセスに与える影響を研究するために使用されます。
医学: プミテパは、抗腫瘍剤としての可能性が調査されており、癌細胞におけるDNA損傷を引き起こす能力に焦点を当てています.
産業: 産業的な用途はあまり一般的ではありませんが、プミテパの独特の特性は、製薬製造におけるさらなる研究開発の候補となっています。
科学的研究の応用
Pumitepa has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is studied for its unique chemical properties and reactivity, particularly its ability to alkylate DNA.
Biology: In biological research, this compound is used to study the effects of DNA damage and cell cycle arrest on cellular processes.
Industry: While industrial applications are less common, this compound’s unique properties make it a candidate for further research and development in pharmaceutical manufacturing.
作用機序
プミテパの正確な作用機序は完全に解明されていませんが、アルキル化によって機能し、DNA損傷と細胞周期停止を引き起こすと考えられています 。 このプロセスには、プミテパとDNAの間の共有結合の形成が含まれ、DNAの複製と転写の阻害につながります。プミテパの分子標的は、DNAと細胞周期に関与するさまざまなタンパク質です。
6. 類似の化合物との比較
プミテパは、次のような他の類似の化合物と比較することができます。
チオテパ: 癌治療で使用される別のアルキル化剤。プミテパとは異なり、チオテパはより一般的に使用されており、作用機序は十分に文書化されています。
ミトマイシンC: DNA架橋と損傷も引き起こす抗腫瘍性抗生物質。ミトマイシンCは、さまざまな癌に対する幅広い活性が知られています。
シクロホスファミド: 活性化のメカニズムと臨床的応用の範囲が異なる、広く使用されているアルキル化剤。
プミテパの独自性は、その特定のプリン誘導体構造と、標的DNAアルキル化の可能性にあり、癌治療におけるさらなる研究の有望な候補となっています。
類似化合物との比較
Pumitepa can be compared with other similar compounds, such as:
Thiotepa: Another alkylating agent used in cancer treatment. Unlike this compound, Thiotepa is more commonly used and has a well-documented mechanism of action.
Mitomycin C: An antineoplastic antibiotic that also causes DNA cross-linking and damage. Mitomycin C is known for its broad-spectrum activity against various cancers.
Cyclophosphamide: A widely used alkylating agent with a different mechanism of activation and broader clinical applications.
This compound’s uniqueness lies in its specific purine derivative structure and its potential for targeted DNA alkylation, making it a promising candidate for further research in cancer therapy.
特性
CAS番号 |
42061-52-9 |
|---|---|
分子式 |
C12H19N8OP |
分子量 |
322.31 g/mol |
IUPAC名 |
6-N-[bis(aziridin-1-yl)phosphoryl]-2-N,2-N,7-trimethylpurine-2,6-diamine |
InChI |
InChI=1S/C12H19N8OP/c1-17(2)12-14-10-9(18(3)8-13-10)11(15-12)16-22(21,19-4-5-19)20-6-7-20/h8H,4-7H2,1-3H3,(H,14,15,16,21) |
InChIキー |
KAEVHZSIYLATMK-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=NC(=N2)N(C)C)NP(=O)(N3CC3)N4CC4 |
正規SMILES |
CN1C=NC2=C1C(=NC(=N2)N(C)C)NP(=O)(N3CC3)N4CC4 |
同義語 |
2-dimethylamino-6-diethyleneiminophosphamido-7-methylpurine fopurin phopurinum pumitepa pumitepa, 32P-labeled |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,12-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.6]dodeca-1(6),2,4-triene](/img/structure/B1210459.png)
![4-[(3s,3Ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one](/img/structure/B1210462.png)








![Acido ursulcolico [Italian]](/img/structure/B1210475.png)
![3-(2,9-Dimethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B1210476.png)
